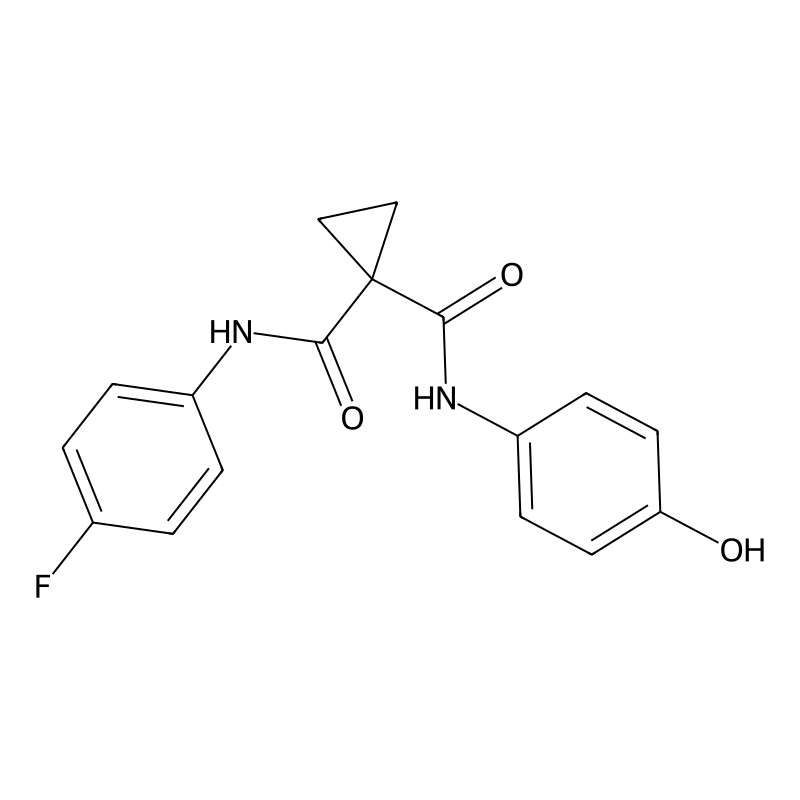N-(4-Fluorophenyl)-N'-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxamide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
N-(4-Fluorophenyl)-N'-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxamide is characterized by its chemical formula C17H15FN2O3 and a CAS Number of 849217-60-3. This compound features a cyclopropane core substituted with both a fluorophenyl and a hydroxyphenyl group, contributing to its unique physical and chemical properties. The presence of the fluorine atom enhances its lipophilicity and potentially its biological activity .
- Impurity of Cabozantinib: N-(4-F)-Ph-Cbz is recognized as an impurity of Cabozantinib, a tyrosine kinase inhibitor used to treat various cancers [, ]. Identifying and characterizing impurities are crucial steps in drug development and quality control [].
Scientific research involving N-(4-F)-Ph-Cbz primarily focuses on its role as an impurity in Cabozantinib. This includes:
- Detection and Quantification: Developing analytical methods to detect and quantify N-(4-F)-Ph-Cbz in Cabozantinib samples is important for ensuring drug purity. Research papers describe methods using high-performance liquid chromatography (HPLC) to achieve this [].
- Impact on Cabozantinib's Properties: Studies may investigate how the presence of N-(4-F)-Ph-Cbz affects the stability, efficacy, or safety of Cabozantinib.
- Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acids.
- Substitution Reactions: The aromatic rings can undergo electrophilic substitution due to the presence of electron-donating groups like hydroxyl and electron-withdrawing groups like fluorine.
- Reduction: The carbonyl groups may be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Research indicates that N-(4-Fluorophenyl)-N'-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxamide exhibits biological activities that may include:
- Anticancer Properties: Preliminary studies suggest potential efficacy against certain cancer cell lines, possibly due to its ability to interfere with cellular signaling pathways.
- Antimicrobial Activity: The compound has shown promise in inhibiting the growth of various microbial strains.
- Toxicological Profile: It is classified as harmful if swallowed and can cause skin irritation .
Several methods have been proposed for synthesizing N-(4-Fluorophenyl)-N'-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxamide:
- Direct Amidation: Reaction of 4-fluorobenzoic acid with 4-hydroxyaniline in the presence of coupling agents like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide).
- Cyclopropanation Reactions: Utilizing cyclopropanation techniques involving diazo compounds to introduce the cyclopropane moiety into the structure.
- Multi-step Synthesis: Employing a multi-step strategy that includes functionalization of aromatic rings followed by cyclization.
The applications of N-(4-Fluorophenyl)-N'-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxamide extend across various domains:
- Pharmaceutical Development: Investigated as a lead compound in drug discovery programs targeting cancer and infectious diseases.
- Chemical Research: Used as an intermediate in the synthesis of more complex organic molecules.
- Material Science: Potential applications in developing fluorescent materials due to its unique electronic properties.
Interaction studies have focused on the compound's binding affinity to biological targets. Preliminary data suggest:
- Protein Binding: The compound may exhibit significant interactions with proteins involved in cancer pathways, indicating potential for therapeutic use.
- Enzyme Inhibition: Studies are ongoing to evaluate its role as an inhibitor for specific enzymes linked to disease processes.
Several compounds share structural similarities with N-(4-Fluorophenyl)-N'-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxamide. These include:
| Compound Name | Structure | Notable Features |
|---|---|---|
| N-(4-Chlorophenyl)-N'-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxamide | Similar core structure with chlorine instead of fluorine | Potentially different biological activity due to chlorine substitution |
| N-(Phenyl)-N'-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxamide | Lacks halogen substitution | May exhibit different pharmacokinetics |
| N-(3-Fluorophenyl)-N'-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxamide | Fluorine at a different position | Variation in electronic properties affecting activity |
The uniqueness of N-(4-Fluorophenyl)-N'-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxamide lies in its specific combination of substituents which may enhance its biological activity compared to similar compounds.








